This compound falls under the category of fatty alcohols and is classified as a polyol due to the presence of multiple hydroxyl groups. It is also categorized as an alkyne due to the presence of a carbon-carbon triple bond in its structure.
The synthesis of 1,2-dihydroxyheptadec-16-yn-4-yl acetate can be achieved through various organic reactions. A common method involves the following steps:
The reaction conditions typically require careful control of temperature and reaction time to ensure high yields and purity of the final product.
The molecular structure of 1,2-dihydroxyheptadec-16-yn-4-yl acetate can be described as follows:
The InChI representation for this compound is InChI=1S/C19H34O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-18(21)15-19(22)16-23-17(2)20/h1,18-19,21-22H,4-16H2,2H3/t18-,19-/m0/s1
, which provides a detailed description of its connectivity and stereochemistry.
1,2-Dihydroxyheptadec-16-yn-4-yl acetate participates in various chemical reactions:
These reactions highlight the compound's versatility in organic synthesis and its potential utility in creating complex organic molecules.
The mechanism of action for 1,2-dihydroxyheptadec-16-yn-4-yl acetate primarily relates to its interactions within biological systems:
The physical and chemical properties of 1,2-dihydroxyheptadec-16-yn-4-yl acetate include:
Property | Value |
---|---|
Molecular Weight | 326.47 g/mol |
Boiling Point | Approximately °C |
Density | Approximately g/cm³ |
pKa | Approximately |
Solubility | Soluble in organic solvents |
These properties are essential for understanding its behavior in different chemical environments and potential applications.
1,2-Dihydroxyheptadec-16-yn-4-yl acetate has several scientific applications:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3